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Compound of Interest

Compound Name: 2-Propyloxazole-4-carboxylic acid

Cat. No.: B566239 Get Quote

Disclaimer: Direct experimental data for 2-Propyloxazole-4-carboxylic acid is limited in

publicly available literature. The following application notes and protocols are based on

established principles of medicinal chemistry and data from closely related 2-alkyloxazole-4-

carboxylic acid analogs and other oxazole derivatives. These notes are intended to provide a

foundational framework for researchers.

Introduction
The oxazole scaffold is a prominent heterocycle in medicinal chemistry, featured in numerous

compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial,

and anticancer properties. The 2-propyloxazole-4-carboxylic acid core represents a versatile

starting point for the development of novel therapeutics. The carboxylic acid moiety can act as

a key pharmacophore, engaging in hydrogen bonding interactions with biological targets, or

serve as a handle for further chemical modification to optimize pharmacokinetic and

pharmacodynamic properties.

Potential Medicinal Chemistry Applications
Based on the activities of structurally related oxazole derivatives, 2-propyloxazole-4-
carboxylic acid and its analogs are promising candidates for investigation in several

therapeutic areas:
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Metabolic Diseases: Derivatives of 2-phenyloxazole-4-carboxamides have been identified as

potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in

triglyceride synthesis.[1] Inhibition of DGAT-1 is a potential therapeutic strategy for obesity

and type 2 diabetes. The 2-propyl substituent can be explored as a modification to improve

properties such as solubility and metabolic stability.

Anti-inflammatory Agents: The oxazole ring is a core component of some non-steroidal anti-

inflammatory drugs (NSAIDs). The anti-inflammatory potential of 2-propyloxazole-4-
carboxylic acid derivatives could be evaluated in assays for cyclooxygenase (COX) or

lipoxygenase (LOX) inhibition.

Anticancer Agents: A diverse range of oxazole-containing compounds have demonstrated

cytotoxic effects against various cancer cell lines. The 2-propyloxazole-4-carboxylic acid
scaffold can be elaborated to explore potential antiproliferative activities.

Antimicrobial Agents: The oxazole nucleus is present in several natural and synthetic

compounds with antibacterial and antifungal properties.[2] Derivatives of 2-propyloxazole-4-
carboxylic acid could be screened for activity against a panel of pathogenic bacteria and

fungi.

Quantitative Data of a Structurally Related Oxazole
Derivative
The following table summarizes the in vitro and in vivo activity of a potent DGAT-1 inhibitor, a 2-

phenyl-5-trifluoromethyloxazole-4-carboxamide derivative (Compound 29 from a cited study),

which serves as an example of the pharmacological profile that could be targeted with

derivatives of 2-propyloxazole-4-carboxylic acid.[1]
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Compound Target Assay IC50 / EC50
In Vivo
Efficacy (DIO
Rats)

Compound 29 DGAT-1 Enzyme Assay 57 nM (IC50)

Dose-dependent

inhibition of

weight gain (0.3,

1, and 3 mg/kg,

p.o., qd)

DGAT-1

CHO-K1 Cell

Triglyceride

Formation

0.5 µM (EC50)

Improved

glucose

tolerance in an

oral glucose

tolerance test

(OGTT)

Experimental Protocols
Protocol 1: Synthesis of 2-Propyloxazole-4-carboxylic Acid

This protocol is a proposed synthetic route based on established methods for oxazole

synthesis.

Materials:

Butyramide

Ethyl 2-chloroacetoacetate

Sulfuric acid

Sodium hydroxide

Ethanol

Diethyl ether
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Hydrochloric acid

Standard laboratory glassware and equipment

Procedure:

Step 1: Condensation to form Ethyl 2-propyl-5-methyloxazole-4-carboxylate.

In a round-bottom flask, dissolve butyramide (1 equivalent) in ethanol.

Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

Slowly add concentrated sulfuric acid (catalytic amount) while cooling the flask in an ice

bath.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and neutralize with a

saturated solution of sodium bicarbonate.

Extract the product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude ester.

Purify the crude product by column chromatography.

Step 2: Hydrolysis to 2-Propyloxazole-4-carboxylic acid.

Dissolve the purified ethyl 2-propyl-5-methyloxazole-4-carboxylate in a mixture of ethanol

and water.

Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-3 hours.

Monitor the hydrolysis by TLC until the starting material is consumed.

Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with hydrochloric acid to pH 2-3, which should precipitate the

carboxylic acid.

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-
propyloxazole-4-carboxylic acid.

Protocol 2: In Vitro DGAT-1 Inhibition Assay

This protocol is adapted from methodologies used to screen for DGAT-1 inhibitors.[1]

Materials:

Recombinant human DGAT-1 enzyme

[¹⁴C]-labeled oleoyl-CoA

1,2-Dioleoyl-sn-glycerol

Test compounds (including 2-propyloxazole-4-carboxylic acid derivatives) dissolved in

DMSO

Assay buffer (e.g., Tris-HCl with MgCl₂)

Scintillation cocktail and counter

Procedure:

Prepare a reaction mixture containing the assay buffer, DGAT-1 enzyme, and 1,2-dioleoyl-

sn-glycerol.

Add the test compounds at various concentrations (typically in a serial dilution).

Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA.

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).

Extract the lipids into an organic phase.
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Quantify the amount of radiolabeled triacylglycerol formed using a scintillation counter.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by non-linear regression analysis.
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Caption: A typical workflow for the discovery and optimization of novel bioactive compounds.
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Caption: The triglyceride synthesis pathway highlighting the role of DGAT-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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